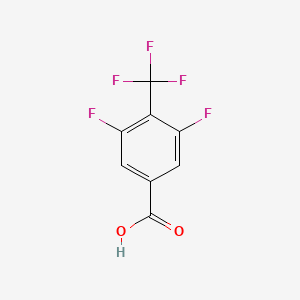

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-09-9 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its role as a key building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in drug discovery, notably in structure-activity relationship (SAR) studies, where its unique electronic properties are leveraged to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its physicochemical properties, making it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 261945-09-9 | [1] |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Boiling Point | 252°C | [1] |

| Storage | Room temperature, dry conditions | [1] |

Safety and Handling

Table 2: Hazard Identification and Precautionary Statements for Structurally Similar Compounds

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [2][3][4] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [2][3][4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [2][3][4] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: Use a dust mask or respirator in environments where dust may be generated.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Synthesis

A general and practical method for the synthesis of trifluoromethyl-substituted benzoic acids involves a multi-step process starting from the corresponding xylene derivative. While a specific experimental protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methodologies.

A common approach involves the chlorination of the methyl group of a substituted toluene, followed by fluorination and subsequent hydrolysis of the resulting benzotrifluoride. The introduction of the fluorine atoms on the aromatic ring can be achieved through various fluorination techniques at different stages of the synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this isomer are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aromatic protons, with splitting patterns influenced by the fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the aromatic carbons (with C-F couplings), and the trifluoromethyl carbon (as a quartet).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Role in Drug Discovery and SAR Studies

The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can modulate a compound's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets.[5] this compound is a valuable tool in structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of fluorination on a molecule's efficacy and safety profile.[1][6]

Intermediate in the Synthesis of Fedratinib

A significant application of fluorinated benzoic acid derivatives is in the synthesis of targeted therapies. For instance, the JAK2 inhibitor Fedratinib (Inrebic), used for the treatment of myelofibrosis, incorporates a complex substituted pyrimidine core.[7][8] While the exact synthesis of Fedratinib may involve various proprietary routes, building blocks like this compound are representative of the types of fluorinated intermediates that are crucial for the construction of such complex APIs. The synthesis of these APIs often involves coupling reactions where the carboxylic acid group is converted to an amide or another functional group.

Below is a conceptual workflow illustrating the potential use of this compound as a starting material in the synthesis of a complex pharmaceutical agent.

Caption: Conceptual workflow for API synthesis.

Conclusion

This compound is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethyl substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and applications of this and related compounds is likely to yield new and improved therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3,5-Difluorobenzoic acid 97 455-40-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fedratinib - Wikipedia [en.wikipedia.org]

In-Depth Technical Profile of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

This document provides the fundamental molecular characteristics of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry, particularly in structure-activity relationship (SAR) studies, is noteworthy due to its capacity to modulate lipophilicity and binding affinity in drug candidates.[1]

Molecular Data

The core quantitative data for this compound is summarized in the table below. This information is foundational for any experimental or developmental work involving this compound.

| Parameter | Value |

| Molecular Formula | C₈H₃F₅O₂[1][2] |

| Molecular Weight | 226.10 g/mol [1][2] |

| CAS Number | 261945-09-9[2] |

Structural Composition

The molecular formula C₈H₃F₅O₂ indicates a benzene ring derivative with multiple substitutions. The logical relationship between the constituent atoms and functional groups is illustrated in the following diagram, which deconstructs the molecular formula into its elemental components.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key building block for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

This compound is a highly functionalized aromatic carboxylic acid. The presence of two fluorine atoms and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules.[1]

Chemical Structure

The structure of this compound is characterized by a benzoic acid core substituted with fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly impacts its acidity and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| CAS Number | 261945-09-9 | [1] |

| Boiling Point | 252 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [1] |

Synthesis

Proposed Synthetic Workflow

Experimental Protocol (Hypothetical)

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Dry carbon dioxide (gas or solid)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or crushed dry ice is added portion-wise, while maintaining the temperature at -78 °C. A white precipitate is expected to form. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet or a narrow multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent aromatic protons. A broad singlet for the carboxylic acid proton (δ > 10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for the carboxyl carbon (δ ~165-175 ppm), the trifluoromethyl carbon (a quartet, δ ~120-130 ppm), and aromatic carbons showing C-F couplings. |

| ¹⁹F NMR | Two signals are expected: one for the two equivalent fluorine atoms on the ring and another for the trifluoromethyl group. |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretches (~1100-1350), and aromatic C=C stretches (~1400-1600). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 226. Fragments corresponding to the loss of -OH, -COOH, and other characteristic fragments are expected. |

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly valuable building block in several areas of chemical research and development.

Drug Discovery

Fluorinated benzoic acids are widely utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. The fluorine atoms can improve metabolic stability, binding affinity, and bioavailability.[4][5] This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the lipophilicity and membrane permeability of a molecule.

Agrochemicals

Similar to its application in pharmaceuticals, this compound is a valuable precursor for the synthesis of advanced agrochemicals such as herbicides and pesticides. The fluorine substituents can increase the efficacy and environmental stability of the final products.[1]

Materials Science

The electron-withdrawing properties and thermal stability imparted by the fluoro and trifluoromethyl groups make this benzoic acid derivative a useful monomer or additive in the development of specialty polymers and liquid crystals.[1]

Signaling Pathways and Biological Activity (Potential)

While specific studies on the biological activity of this compound are limited, the general class of fluorinated aromatic compounds is known to interact with various biological targets. It is plausible that derivatives of this acid could be designed to modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, many enzyme inhibitors incorporate fluorinated phenyl moieties to enhance their binding affinity and cellular activity. Further research is warranted to explore the potential of this compound and its derivatives as modulators of specific biological pathways.

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its unique combination of fluorine and trifluoromethyl substituents on a benzoic acid core provides a powerful tool for chemists in the fields of drug discovery, agrochemicals, and materials science. This technical guide has provided an overview of its structure, properties, a plausible synthetic route, and potential applications, highlighting its importance for advanced research and development.

References

Physical properties like boiling point and storage conditions for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and recommended handling procedures for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 261945-09-9). This fluorinated aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable characteristics to target molecules, such as enhanced metabolic stability and bioavailability.[1]

Core Physical Properties

A critical aspect of utilizing any chemical compound in a research and development setting is a thorough understanding of its physical characteristics. These properties dictate the conditions required for storage, handling, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Boiling Point | 252°C | [1] |

| Physical State | Solid |

Storage and Handling

Proper storage and handling of this compound are paramount to ensure its stability and the safety of laboratory personnel.

Storage Conditions:

The compound should be stored at room temperature in a dry, well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent the ingress of moisture.

Handling Precautions:

Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.

Experimental Protocols

The following sections detail generalized experimental procedures relevant to the handling and use of aromatic carboxylic acids like this compound.

Determination of Boiling Point

The boiling point of a solid organic compound can be determined using the capillary tube method.

Materials:

-

This compound

-

Thiele tube or melting point apparatus with boiling point determination capabilities

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

High-boiling point liquid (e.g., mineral oil or silicone oil)

Procedure:

-

A small amount of this compound is introduced into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a suitable heating apparatus filled with a high-boiling point liquid.

-

The apparatus is heated gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

Amide Coupling Experimental Workflow

This compound is frequently used to synthesize amide derivatives. The following is a representative workflow for a carbodiimide-mediated amide coupling reaction.

This generalized protocol involves the activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond with a primary or secondary amine. The reaction is typically carried out in an anhydrous aprotic solvent.

Logical Relationship for Safe Chemical Storage

The proper storage of chemical reagents is governed by a set of logical principles designed to minimize risk.

This diagram illustrates that safe chemical storage is predicated on the core principles of segregation by hazard class, the use of secondary containment, control of the storage environment, and clear labeling. Implementing these principles through specific actions leads to the desired outcomes of enhanced laboratory safety and the maintenance of reagent integrity.

References

A Technical Guide to the Solubility of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid in Deuterated Solvents for Researchers and Drug Development Professionals

Introduction: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of interest in pharmaceutical and materials science research. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable building block in the synthesis of novel compounds. Understanding its solubility in various deuterated solvents is critical for analytical studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for structural elucidation. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for sample preparation.

Data Presentation: Solubility in Deuterated Solvents

| Deuterated Solvent | Chemical Formula | Typical Polarity | Expected Qualitative Solubility of this compound |

| Deuterated Chloroform | CDCl₃ | Non-polar | Likely soluble |

| Deuterated Dimethyl Sulfoxide | (CD₃)₂SO | High | Highly likely to be soluble |

| Deuterated Methanol | CD₃OD | Polar Protic | Likely soluble |

| Deuterated Water | D₂O | Polar Protic | Sparingly soluble to insoluble |

| Deuterated Acetone | (CD₃)₂CO | Polar Aprotic | Likely soluble |

| Deuterated Acetonitrile | CD₃CN | Polar Aprotic | Likely soluble |

Note: The expected solubility is an estimation based on the properties of similar fluorinated benzoic acids. For instance, the structurally related 3,5-Bis(trifluoromethyl)benzoic acid is known to be soluble in DMSO-d6, CD3OD, and CDCl3. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the principles of the shake-flask method coupled with NMR analysis, is recommended.

Objective: To determine the saturation solubility of this compound in a selection of deuterated solvents at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O, Acetone-d₆, CD₃CN)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

NMR tubes (5 mm, high precision)

-

NMR spectrometer

-

Internal standard (e.g., a known concentration of a non-reactive compound with a distinct NMR signal)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial.

-

Add a precise volume (e.g., 1.0 mL) of the desired deuterated solvent to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a minimum of 24 hours. This ensures that the solution reaches saturation.

-

-

Sample Preparation for NMR Analysis:

-

After equilibration, carefully remove the vials from the shaker, ensuring that any undissolved solid remains at the bottom.

-

Allow the vials to stand undisturbed for a short period to allow for sedimentation.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a clean syringe.

-

Filter the supernatant through a 0.22 µm syringe filter directly into a clean, pre-weighed NMR tube. This step is crucial to remove any particulate matter that could affect the NMR spectrum.[1]

-

Accurately weigh the NMR tube containing the filtered solution to determine the mass of the solution.

-

-

Addition of Internal Standard:

-

To the NMR tube containing the saturated solution, add a precise volume of a stock solution of an internal standard with a known concentration. The internal standard should be soluble in the solvent and have NMR signals that do not overlap with those of the analyte.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁).

-

-

Data Analysis and Calculation:

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration of this compound in the saturated solution using the following formula:

Concentration (mol/L) = (Integral of Analyte / Number of Protons of Analyte) * (Moles of Internal Standard / Integral of Internal Standard)

-

Convert the concentration to other units (e.g., mg/mL) as required.

-

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound in deuterated solvents for NMR studies.

Caption: Workflow for determining the solubility of a compound in deuterated solvents.

References

An In-depth Technical Guide on the Spectroscopic Data for 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Identity and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine and trifluoromethyl groups significantly influences its chemical and physical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 261945-09-9 |

| Molecular Formula | C₈H₃F₅O₂ |

| Molecular Weight | 226.1 g/mol [1] |

| Boiling Point | 252°C[1] |

| Purity | Typically ≥98% |

| Storage | Room temperature, dry conditions[1] |

Spectroscopic Data (Analogous Compounds)

2.1. NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.

Table 2.1.1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet or Narrow Multiplet | 2H | Aromatic H-2, H-6 |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid H |

Note: The chemical shift of the aromatic protons will be influenced by the fluorine and trifluoromethyl substituents. The carboxylic acid proton is acidic and its chemical shift can vary with concentration and solvent.

Table 2.1.2: ¹H NMR Data for an Analogous Compound: 3,5-Bis(trifluoromethyl)benzoic Acid

| Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| CD₃OD | 8.5 - 8.6 | Doublet | Aromatic H-2, H-6 |

| 8.1 - 8.4 | Triplet | Aromatic H-4 |

Source: Adapted from BIPM-2019/02.[2]

Table 2.1.3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~110 - 160 (with C-F coupling) | Aromatic Carbons |

| ~120 - 130 (quartet due to C-F coupling) | CF₃ |

Table 2.1.4: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~(-60 to -70) | CF₃ |

| ~(-100 to -130) | Aromatic F |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

2.2. FT-IR Spectroscopy Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.

Table 2.2.1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch |

| 1100-1350 | Strong | C-F stretch (Trifluoromethyl) |

| 1000-1200 | Strong | C-F stretch (Aromatic) |

Table 2.2.2: FT-IR Data for an Analogous Compound: 3-Fluoro-5-(trifluoromethyl)benzoic acid

| Technique | Instrument | Key Absorptions |

| ATR-Neat | Bruker Tensor 27 FT-IR | Data available in spectral databases. |

| KBr Pellet | Bruker Tensor 27 FT-IR | Data available in spectral databases. |

Source: PubChem CID 519222.[3]

2.3. Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.3.1: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 209 | [M-OH]⁺ |

| 181 | [M-COOH]⁺ |

| 157 | [M-CF₃]⁺ |

Note: The fragmentation pattern can be complex due to the presence of multiple halogen atoms.

Table 2.3.2: Mass Spectrometry Data for an Analogous Compound: 3-Fluoro-5-(trifluoromethyl)benzoic acid (GC-MS)

| m/z | Relative Abundance |

| 208 | Molecular Ion |

| 191 | High |

| 163 | High |

Source: PubChem CID 519222.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Typical parameters include a 30° pulse angle, a wide spectral width to encompass both aromatic and aliphatic fluorine signals, and a relaxation delay of 1-2 seconds. Use an appropriate reference standard (e.g., CFCl₃ as an external or internal standard).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrumentation:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an automatic ATR correction if available in the software.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-F).

-

Methodology (KBr Pellet):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum as described for the ATR method.

-

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Instrumentation:

-

Use a mass spectrometer capable of electron ionization.

-

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. The presence of multiple fluorine atoms will result in a characteristic isotopic pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide will present predicted spectral data, offering a robust framework for researchers encountering this molecule in their work. The guide also outlines detailed experimental protocols for acquiring high-quality NMR data for similar fluorinated aromatic compounds.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established computational models and provide expected chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~11-13 | Singlet (broad) | - | COOH |

| ~8.1-8.3 | Triplet | ~8-10 (³JH-F) | H-2, H-6 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~165-170 | Singlet | - | C=O |

| ~160-165 | Doublet of Quartets | ¹JC-F ≈ 240-260, ³JC-F ≈ 3-5 | C-3, C-5 |

| ~125-130 | Quartet | ¹JC-F ≈ 270-290 | CF₃ |

| ~120-125 | Triplet | ²JC-F ≈ 20-30 | C-4 |

| ~115-120 | Triplet | ²JC-F ≈ 20-25 | C-2, C-6 |

| ~110-115 | Singlet | - | C-1 |

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra of fluorinated aromatic carboxylic acids requires careful sample preparation and specific instrument parameters. The following is a detailed methodology adaptable for this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the analyte is readily soluble. For carboxylic acids, common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃).[1][2] For this compound, a polar solvent like DMSO-d₆ is recommended to ensure good solubility.

-

Concentration :

-

Procedure :

-

Accurately weigh the solid sample and transfer it to a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. The use of a vortex mixer can be beneficial.

-

If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Spectrometer Parameters

The presence of fluorine nuclei (¹⁹F) necessitates consideration of ¹H-¹⁹F and ¹³C-¹⁹F couplings.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence : A standard single-pulse experiment is usually sufficient.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Spectral Width : A standard spectral width of -2 to 16 ppm is generally adequate.

-

Decoupling : For a standard ¹H spectrum, no decoupling is applied. To simplify the spectrum by removing ¹H-¹⁹F couplings, a ¹⁹F decoupling experiment can be performed.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : This will be significantly higher than for ¹H NMR, often ranging from 1024 to 4096 scans or more, depending on the concentration.

-

Spectral Width : A typical range of 0 to 200 ppm is appropriate for most organic molecules.

-

Decoupling : Broadband proton decoupling is standard. To observe the ¹³C-¹⁹F couplings, the ¹⁹F decoupler should be turned off.

Mandatory Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

General NMR Analysis Workflow

Caption: A generalized workflow for NMR spectrum analysis.

References

An In-depth Technical Guide to the Predicted FTIR Spectrum of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Given the compound's utility as an intermediate in pharmaceuticals and agrochemicals, understanding its structural characteristics via spectroscopy is paramount.[1][2] This document outlines the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and uses logical diagrams to illustrate key concepts and workflows.

Core Principles of FTIR Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[3] When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies, causing their chemical bonds to vibrate (stretch, bend, or wag). An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint that reveals the molecule's functional group composition.

Structural Analysis of this compound

To predict the FTIR spectrum, we must first deconstruct the molecule into its primary functional groups, each associated with characteristic vibrational modes:

-

Carboxylic Acid (-COOH): This group is defined by its hydroxyl (O-H) and carbonyl (C=O) bonds. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their spectral appearance.[4][5][6]

-

Aromatic Ring (Benzene Core): The benzene ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending modes.

-

Aryl C-F Bonds: The two fluorine atoms attached directly to the aromatic ring will produce strong C-F stretching absorptions.

-

Trifluoromethyl (-CF₃) Group: This highly electronegative group has its own distinct, strong C-F stretching frequencies.[7]

The workflow for interpreting an FTIR spectrum, from sample handling to final analysis, is a systematic process.

Caption: Logical workflow for FTIR spectral analysis.

Predicted Vibrational Frequencies and Interpretation

The following sections detail the expected absorption bands for this compound. The molecule's structure logically dictates its primary spectral features.

Caption: Key functional groups and their vibrational modes.

3.1. Carboxylic Acid Group (-COOH)

-

O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric state, the O-H stretch is one of the most recognizable features in the spectrum. It is expected to appear as a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][6][8] This broadness is a hallmark of carboxylic acid dimers.[4][5]

-

C=O Stretching: The carbonyl stretch of an aromatic carboxylic acid typically appears between 1710 and 1680 cm⁻¹.[5] The presence of strong electron-withdrawing groups (fluorine and trifluoromethyl) on the ring will likely shift this peak to a slightly higher wavenumber. Therefore, a strong, sharp absorption is predicted in the 1725 - 1700 cm⁻¹ region.

-

C-O Stretching and O-H Bending: The C-O stretching vibration is expected to produce a medium-intensity band in the 1320 - 1210 cm⁻¹ region.[5] Additionally, a characteristic broad peak resulting from the out-of-plane O-H bend of the dimer should be visible around 960 - 900 cm⁻¹ .[5]

3.2. Aromatic Ring

-

C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically gives rise to weak to medium absorptions just above 3000 cm⁻¹, usually in the 3100 - 3000 cm⁻¹ range. These peaks may be partially obscured by the broad O-H stretch.[9]

-

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1620 - 1450 cm⁻¹ region.[9]

3.3. Fluorine Substituents (-F and -CF₃)

-

Aryl C-F Stretching: The stretching vibrations of C-F bonds on an aromatic ring are known to produce very strong absorptions. These are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹ .[10]

-

-CF₃ Stretching: The trifluoromethyl group will also show intense absorption bands due to symmetric and asymmetric C-F stretching. These are anticipated to be very strong and can often be found in the 1350 - 1100 cm⁻¹ range.[11][12] The combination of aryl C-F and CF₃ stretches will likely result in a complex and intense series of absorptions in this part of the spectrum.

Summary of Predicted FTIR Data

The expected quantitative data for the key vibrational modes are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1620 - 1450 | Medium to Weak | C=C Stretches | Aromatic Ring |

| 1350 - 1100 | Very Strong, Complex | C-F Stretches (Asymmetric & Symmetric) | Trifluoromethyl & Aryl Fluoride |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 960 - 900 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

This section provides a standard methodology for acquiring an FTIR spectrum of a solid compound like this compound using the KBr pellet technique.

5.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press

-

Pellet Die Set (e.g., 13 mm)

-

Agate Mortar and Pestle

-

Infrared (IR) Grade Potassium Bromide (KBr), desiccated

-

Spatula and Weighing Paper

-

Sample: this compound (1-2 mg)

5.2. Procedure

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

-

Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform baseline correction and other necessary processing steps using the spectrometer's software.

5.3. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

-

Handle the hydraulic press according to the manufacturer's instructions.

-

Consult the Material Safety Data Sheet (MSDS) for this compound before handling.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. The information presented herein is essential for the structural elucidation and analytical characterization of this compound in various research and development settings.

Molecular and Spectrometric Data

This compound (C₈H₃F₅O₂) has a molecular weight of 226.1 g/mol .[1] The fragmentation pattern detailed below is predicted based on established principles of mass spectrometry for aromatic carboxylic acids and fluorinated compounds.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 226 | [C₈H₃F₅O₂]⁺• | - | Low |

| 209 | [C₈H₂F₅O]⁺ | •OH | High |

| 181 | [C₇H₂F₅]⁺ | •COOH | Moderate |

| 157 | [C₇H₃F₂O₂]⁺• | •CF₃ | Moderate to Low |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion.

The primary fragmentation events are predicted to be:

-

Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion. This fragment is often observed as a high-intensity peak in the mass spectrum.

-

Loss of a carboxyl radical (•COOH): Decarboxylation is another characteristic fragmentation for benzoic acid derivatives.

-

Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a •CF₃ radical.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for obtaining the mass spectrum of this compound.

Objective: To generate a reproducible electron ionization mass spectrum for the identification and structural elucidation of this compound.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction, or a direct insertion probe.

Reagents and Materials:

-

This compound standard.

-

High-purity solvent (e.g., methanol, acetonitrile) for sample preparation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

-

Sample Introduction:

-

GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample or a concentrated solution onto the probe tip. Insert the probe into the ion source and heat to volatilize the sample.

-

-

Ionization: Ionize the volatilized sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values and relative intensities of all detected ions.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Interpretation of the Predicted Spectrum

The mass spectrum of this compound is anticipated to show a molecular ion peak at m/z 226, albeit likely of low intensity. The most prominent peak is predicted to be the acylium ion at m/z 209, resulting from the loss of a hydroxyl radical. Other significant peaks at m/z 181 and m/z 157 would correspond to the loss of the carboxyl and trifluoromethyl groups, respectively. The relative intensities of these peaks will be indicative of the stability of the corresponding fragment ions. The presence of these key fragments provides strong evidence for the structure of the parent molecule.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, physical and chemical properties, and guidance on the handling, storage, and disposal of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. This information is essential for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine and trifluoromethyl groups significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

| Property | Value |

| CAS Number | 261945-09-9 |

| Molecular Formula | C₈H₃F₅O₂ |

| Molecular Weight | 226.1 g/mol |

| Boiling Point | 252°C |

| Purity | ≥97% to 98% |

| Storage | Room temperature, in a dry, well-ventilated place. |

Safety and Hazard Information

As with all chemicals, this compound should be handled with care, following established laboratory safety protocols. The available safety data for this compound and similar fluorinated benzoic acids indicate potential for irritation.

GHS Hazard Classification

While a specific, detailed GHS classification for this compound is not uniformly available across all supplier documentation, related fluorinated benzoic acids are typically classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet provided by the supplier.

Precautionary Measures and First Aid

| Precautionary Area | Recommended Actions |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response (IF ON SKIN) | P302 + P352: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |

| Response (IF IN EYES) | P305 + P351 + P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Response (IF INHALED) | P304 + P340: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Workflows

Caption: A generalized workflow for the synthesis and purification of fluorinated benzoic acids.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A logical workflow for donning and doffing Personal Protective Equipment (PPE) should be followed to minimize exposure risk.

Caption: Recommended workflow for donning and doffing Personal Protective Equipment.

Storage Conditions

Store the compound in a tightly sealed container in a dry and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and bioavailability.[1]

-

Agrochemicals: Its structure is utilized in the synthesis of herbicides and pesticides with improved environmental persistence and target specificity.[1]

-

Materials Science: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make it useful for designing liquid crystals and specialty polymers.[1]

-

Medicinal Chemistry: It is commonly used in structure-activity relationship (SAR) studies to modulate lipophilicity and binding affinity of drug candidates.[1]

The logical relationship of its applications is illustrated below.

Caption: Key application areas stemming from the core compound.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, no specific SDS for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid was available at the time of writing. The information herein is largely extrapolated from data on structurally similar compounds. Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a fluorinated aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are of interest in medicinal chemistry for enhancing metabolic stability and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the known and anticipated safety, handling, and hazard information for this compound, based on available data for the compound itself and its structural analogs.

Chemical and Physical Properties

A summary of the available physical and chemical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 261945-09-9 | [1][2] |

| Molecular Formula | C₈H₃F₅O₂ | [1][2] |

| Molecular Weight | 226.1 g/mol | [1] |

| Boiling Point | 252°C | [1] |

| Appearance | White to off-white solid (anticipated) | Inferred from analogs |

| Storage | Room temperature, dry | [1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the data for structurally similar fluorinated and trifluoromethylated benzoic acids, the following hazards are anticipated.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data for similar compounds and should be confirmed with a substance-specific SDS.

Hazard Summary:

-

Eye Contact: Expected to cause serious eye irritation.

-

Skin Contact: Expected to cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Harmful if swallowed is a potential hazard based on some analogs.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A logical workflow for selecting and using appropriate PPE is outlined below.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or generating dust.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

A clear and logical approach to emergency situations is essential.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Spill Response

The following diagram illustrates a general procedure for responding to a chemical spill.

Spill Clean-up Methodology:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Spill: Determine the size and nature of the spill. For minor spills that you are trained to handle, proceed with caution. For major spills, contact your institution's emergency response team.

-

Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

-

Neutralization: For acidic compounds like this, consider neutralization with a weak base such as sodium bicarbonate.

-

Collection and Disposal: Collect the absorbed material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound was found. The primary toxicological concerns are based on the irritant properties of similar aromatic carboxylic acids. The trifluoromethyl group is generally stable, but decomposition under high heat may release hazardous substances.

Experimental Protocols

While specific experimental protocols for this compound were not found, general procedures for handling hazardous solid chemicals should be followed.

General Protocol for Weighing and Dispensing:

-

Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and a labeled receiving container.

-

Personal Protective Equipment: Don all required PPE as outlined in section 4.1.

-

Weighing:

-

Perform all weighing and dispensing operations within the fume hood to minimize inhalation exposure.

-

Use a spatula to carefully transfer the solid from the stock container to the weighing vessel.

-

Avoid creating dust. If dust is generated, allow it to settle within the fume hood before removing the weighing vessel.

-

Close the stock container immediately after dispensing.

-

-

Transfer: Carefully transfer the weighed solid to the reaction vessel or desired container.

-

Clean-up:

-

Clean the balance and surrounding area of any residual chemical.

-

Dispose of any contaminated weighing paper or boats as hazardous waste.

-

Wipe down the spatula with a damp cloth or solvent-moistened wipe and dispose of the wipe as hazardous waste.

-

-

Post-Handling: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Conclusion

This compound is a valuable research chemical. While specific hazard data is limited, its structural similarity to other fluorinated benzoic acids suggests that it should be handled as a compound that is irritating to the skin, eyes, and respiratory system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe handling. Researchers should always consult the manufacturer-provided Safety Data Sheet before use and be prepared to implement emergency procedures if necessary.

References

The Pharmacological Potential of Fluorinated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the significant potential of these compounds in drug discovery, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their capacity for enzyme inhibition. This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate.

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated notable efficacy against various cancer cell lines. The introduction of fluorine can enhance the molecule's metabolic stability and binding affinity to biological targets, leading to improved anticancer potential.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected fluorinated benzoic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical | 17.84 | 5-fluorouracil |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Not specified | Significant inhibition | Doxorubicin |

| Gallic acid–stearylamine conjugate | A431 (squamous) | 100 µg/ml | Not specified |

| Phenyl-thiazolyl-benzoic acid derivative | NB4, APL, HL-60 | 0.001–1 | Not specified |

| 3-fluoroindole derivative 35 | HepG2 | 2.50 | Sorafenib |

| Fluorinated pyrazolylbenzimidazole hybrid 55b | A549, MCF-7, HeLa | 0.95–1.57 | Not specified |

| Fluorinated benzofuran derivatives 1 and 2 | HCT116 | 19.5 and 24.8 | Not specified |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][3]

Materials:

-

Fluorinated benzoic acid derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT-116)[3]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare various concentrations of the fluorinated benzoic acid derivatives in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and incubate for another 48 hours. A control group should be included with medium only.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Inhibition of Histone Deacetylases (HDAC)

Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their inhibition can lead to the reactivation of tumor suppressor genes, thereby retarding cancer cell growth.[4]

Caption: Inhibition of HDAC by fluorinated benzoic acid derivatives.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6] The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[1]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated benzoic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3,4-Dichloro derivative (19) | Staphylococci strains | 0.5 | [5] |

| 3,5-Dichloro derivative (20) | Enterococci strains | 4 | [5] |

| Trifluoromethyl derivative (11) | Various bacteria | 2 | [5] |

| Trifluoromethoxy derivative (12) | Various bacteria | 2 | [5] |

| 4-Bromo and 3-methyl substitution (16) | Bacillus subtilis ATCC 6623 | 1 | [5] |

| Bromo-substituted compound (24) | Various bacteria | 0.5 | [5] |

| 3,5-bis(trifluoromethyl) derivative (29) | Various bacteria | Potent | [5] |

| 3,5-dichloro-4-fluoro derivative (31) | S. aureus ATCC 33591 (Sa91) | 0.5 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Materials:

-

Fluorinated benzoic acid derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare a stock solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the serially diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of fluorinated benzoic acid derivatives.

Caption: General workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain fluorinated benzoic acid derivatives have shown promise as anti-inflammatory agents.[8][9] Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway.[9][10]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory activity of selected fluorinated benzofuran and dihydrobenzofuran derivatives (related structures) on the secretion of inflammatory mediators.

| Compound | Inflammatory Mediator | IC50 (µM) |

| Fluorinated benzofuran/dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Fluorinated benzofuran/dihydrobenzofuran | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Fluorinated benzofuran/dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 |

| Fluorinated benzofuran/dihydrobenzofuran | Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes how to measure the anti-inflammatory effect of a compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

-

Fluorinated benzoic acid derivatives

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Sodium nitrite (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the fluorinated benzoic acid derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-